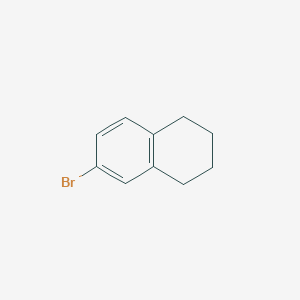

6-Bromo-1,2,3,4-tetrahydronaphthalene

説明

Historical Context and Significance of Brominated Polycyclic Aromatics in Organic Synthesis

The study of brominated polycyclic aromatic hydrocarbons (PAHs) has a rich history intertwined with the development of organic synthesis. Historically, bromination reactions were among the earliest methods developed for the functionalization of aromatic systems. The introduction of a bromine atom served as a crucial handle for subsequent transformations, enabling the construction of more complex molecular architectures. Early investigations focused on understanding the regioselectivity of bromination on different PAH scaffolds, laying the groundwork for predictable and controlled synthetic strategies. The significance of these brominated intermediates lies in their versatility; the carbon-bromine bond can be readily converted into carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through a variety of powerful cross-coupling reactions, which have become cornerstones of modern organic synthesis.

Overview of Tetrahydronaphthalene Scaffolds in Medicinal Chemistry and Materials Science

The tetrahydronaphthalene scaffold, also known as tetralin, is a privileged structure in both medicinal chemistry and materials science. theclinivex.com Its unique three-dimensional shape, arising from the fusion of an aromatic ring with a partially saturated cyclohexane (B81311) ring, allows it to interact with biological targets in a specific manner. Consequently, tetralin derivatives have been incorporated into a wide range of therapeutic agents, including antidepressants, antifungals, and anti-Parkinsonian drugs. theclinivex.com The lipophilic nature of the tetralin core can enhance the pharmacokinetic properties of drug candidates, improving their absorption and distribution in the body.

In materials science, the rigid and planar nature of the aromatic portion of the tetrahydronaphthalene scaffold, combined with the conformational flexibility of the saturated ring, makes it an attractive building block for the synthesis of novel polymers and organic materials. nist.gov These materials can exhibit interesting photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to functionalize the tetralin core allows for the fine-tuning of these properties to meet specific application requirements.

Importance of Positional Isomerism in Brominated Tetrahydronaphthalenes, with a Focus on 6-Bromo-1,2,3,4-tetrahydronaphthalene

Positional isomerism plays a critical role in determining the chemical and biological properties of brominated tetrahydronaphthalenes. The position of the bromine atom on the aromatic ring significantly influences the molecule's electronic properties, steric hindrance, and reactivity in subsequent chemical transformations. There are two possible positions for substitution on the aromatic ring of tetralin, leading to the formation of either 5-bromo- or this compound.

This compound is a particularly important isomer due to the electronic nature of the bromine at the 6-position. This position is para to the fused saturated ring, and the bromine atom's electronic influence can be transmitted through the aromatic system, affecting the reactivity of the benzylic positions of the saturated ring. Furthermore, the 6-position is sterically accessible, making it a prime site for the introduction of new functional groups through cross-coupling reactions.

The synthesis of a specific regioisomer of brominated tetrahydronaphthalene requires careful consideration of the reaction conditions and the directing effects of the substituents on the starting material. The direct bromination of tetralin can lead to a mixture of isomers, necessitating purification to isolate the desired 6-bromo derivative. Understanding the directing effects of the alkyl portion of the tetralin ring is crucial for controlling the regioselectivity of the bromination reaction.

The reactivity of the resulting bromo-tetrahydronaphthalene isomers also differs. The electronic environment around the carbon-bromine bond in the 6-position influences its susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited for the selective functionalization of one isomer in the presence of another, highlighting the importance of regioisomeric purity in synthetic applications. Quantum chemical studies have been employed to substantiate and predict the regioselectivity of bromination on tetralone derivatives, providing a theoretical basis for experimental observations. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁Br |

| Molecular Weight | 211.10 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water. |

Spectral Data:

¹H NMR and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra are crucial for confirming the structure of this compound. The ¹H NMR spectrum would be expected to show signals for the aromatic protons, with splitting patterns indicative of their positions relative to the bromine atom, as well as signals for the aliphatic protons of the tetrahydronaphthalene ring system. The ¹³C NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule. For a related compound, dimethyl this compound-2,3-dicarboxylate, the ¹H NMR spectrum shows aromatic signals around δ 7.24 and 6.96 ppm, and the ¹³C NMR shows aromatic signals between δ 120.0 and 136.2 ppm. acs.org

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching of the aromatic ring. The C-Br stretching frequency would also be observable.

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments. For a related derivative, dimethyl this compound-2,3-dicarboxylate, high-resolution mass spectrometry (HRMS) confirmed the expected molecular formula. acs.org

Synthesis and Manufacturing Processes

The primary synthetic route to this compound involves the electrophilic bromination of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin).

Common Synthetic Routes:

Bromination of Tetralin: This is the most direct method for the synthesis of this compound. The reaction is typically carried out by treating tetralin with a brominating agent, such as elemental bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a suitable solvent. The reaction conditions, including temperature and reaction time, need to be carefully controlled to favor the formation of the desired 6-bromo isomer and to minimize the formation of polybrominated byproducts. The saturated ring of tetralin is an ortho-, para-director, leading to substitution at the 5- and 6-positions. Separation of the resulting isomeric mixture is often necessary.

Catalysts and Reaction Conditions:

Catalysts: Lewis acids such as FeBr₃ or aluminum chloride (AlCl₃) are commonly used to polarize the bromine molecule, making it a more potent electrophile.

Solvents: The reaction is often performed in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) to dissolve the reactants and facilitate the reaction.

Temperature: The reaction is typically conducted at or below room temperature to control the rate of reaction and improve the selectivity for monobromination.

Purification Methods:

Following the reaction, the product mixture is typically worked up by washing with an aqueous solution to remove the catalyst and any inorganic byproducts. The crude product, which may contain a mixture of isomers and unreacted starting material, is then purified. Common purification techniques include:

Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method of separation.

Crystallization: If the desired isomer is a solid at room temperature, recrystallization from a suitable solvent can be used to obtain a pure product.

Chromatography: Column chromatography on silica (B1680970) gel is a versatile method for separating isomers with different polarities.

Chemical Reactivity and Derivative Formation

The chemical reactivity of this compound is dominated by the presence of the bromine substituent on the aromatic ring and the benzylic protons on the saturated ring.

Reactions Involving the Bromine Substituent

The carbon-bromine bond in this compound is a key functional group that allows for a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. colab.ws this compound can be coupled with various aryl or vinyl boronic acids or esters to synthesize a diverse array of substituted tetralin derivatives.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org this compound can be reacted with various alkenes to introduce vinyl groups onto the tetralin scaffold.

Sonogashira Coupling: The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction allows for the introduction of alkynyl moieties onto the 6-position of the tetrahydronaphthalene ring.

Reactions of the Tetralin Core

The tetralin core itself can also undergo chemical transformations.

Oxidation: The benzylic positions (C1 and C4) of the tetrahydronaphthalene ring are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of ketones (tetralones) or the aromatization of the saturated ring.

Dehydrogenation: The saturated ring of this compound can be dehydrogenated to form the corresponding bromonaphthalene derivative. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C).

Applications in Research and Industry

This compound serves as a versatile building block in various areas of chemical research and industry.

Use as a Building Block in the Synthesis of More Complex Molecules

The primary application of this compound is as an intermediate in organic synthesis. Its ability to undergo a variety of cross-coupling reactions makes it a valuable precursor for the synthesis of more complex molecules with tailored properties.

Role in the Development of New Materials

The tetralin scaffold is of interest in materials science for the development of new organic materials. By functionalizing this compound through cross-coupling reactions, it is possible to synthesize novel conjugated systems with potential applications in organic electronics. These materials may exhibit interesting photoluminescent or charge-transport properties.

Application in Medicinal Chemistry as a Precursor to Biologically Active Compounds

In medicinal chemistry, the tetralin moiety is a common feature in many biologically active compounds. This compound can serve as a starting material for the synthesis of new drug candidates. The bromine atom provides a convenient point for the introduction of various pharmacophores, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. For instance, a derivative, 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, is used as an intermediate in the preparation of retinoid X receptor (RXR) antagonists, which are being investigated as potential anti-diabetic and anti-obesity agents. theclinivex.com

Analytical Techniques for Characterization

A variety of analytical techniques are employed to confirm the identity, purity, and structure of this compound.

Chromatographic Methods:

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. It can be used to assess the purity of this compound and to separate it from its isomers and other reaction components. The retention time of the compound is a characteristic property under specific GC conditions. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable chromatographic technique for the analysis and purification of this compound, particularly if it is not sufficiently volatile for GC. Different stationary and mobile phases can be used to achieve optimal separation.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of this compound. They provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure determination.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. The characteristic isotopic pattern of bromine is a key feature in the mass spectrum that helps to confirm the presence of a bromine atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic peaks for aromatic and aliphatic C-H bonds, as well as the C-Br bond.

Structure

2D Structure

特性

IUPAC Name |

6-bromo-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTQYWLWRFMSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306100 | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6134-56-1 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6134-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 174090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6134-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromo 1,2,3,4 Tetrahydronaphthalene and Its Functionalized Derivatives

Direct Bromination Strategies of 1,2,3,4-Tetrahydronaphthalene (B1681288)

Direct bromination involves the introduction of a bromine atom onto the aromatic ring of the tetralin molecule. The primary challenge lies in controlling the position of bromination to selectively obtain the desired 6-bromo isomer.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental method for functionalizing aromatic rings. In the case of tetralin, the fused saturated ring acts as an alkyl substituent, which is an activating, ortho-, para-directing group. libretexts.orgyoutube.com This electronic influence directs incoming electrophiles, such as a bromonium ion, primarily to the C5 (ortho) and C6 (para) positions. Therefore, achieving high regioselectivity for the 6-bromo isomer is a significant synthetic hurdle.

The choice of catalyst and reaction conditions is paramount in steering the electrophilic bromination of tetralin towards the desired 6-bromo product. While various Lewis acids can be employed, molecular iodine has been noted as an effective catalyst for the monobromination of electron-rich aromatic compounds. researchgate.net In this method, a catalytic amount of iodine can react with an oxidizing agent and a bromide source to generate a hypervalent iodine intermediate, which facilitates a fast and regioselective bromination at room temperature. researchgate.net

The reaction conditions, including solvent, temperature, and the nature of the brominating agent, significantly influence the outcome. Non-polar solvents are often preferred to minimize side reactions. The goal is to find a set of conditions where the kinetic and thermodynamic factors favor the formation of the para-substituted product (6-bromo) over the ortho-substituted one (5-bromo).

Table 1: Influence of Catalysts and Conditions on Tetralin Bromination

| Catalyst/Reagent | Solvent | Temperature | Major Product(s) | Observations |

|---|---|---|---|---|

| Br₂ / I₂ (cat.) | THF | Room Temp. | Monobrominated Products | Iodine catalyzes efficient monobromination of electron-rich aromatics. researchgate.net |

| N-Bromosuccinimide (NBS) / AuCl₃ (cat.) | Dichloroethane | Room Temp. | Monobrominated Products | Gold catalysis allows for mild conditions and low catalyst loading. researchgate.net |

This table is illustrative and based on general findings for bromination of related aromatic compounds. Specific yield ratios for tetralin require dedicated experimental analysis.

The primary regioisomeric byproduct in the direct bromination of tetralin is 5-Bromo-1,2,3,4-tetrahydronaphthalene. nih.gov Its formation is a direct consequence of the ortho-, para-directing nature of the fused alkyl ring. youtube.com Minimizing this byproduct is crucial for obtaining a pure sample of the 6-bromo isomer and avoiding tedious purification steps.

Strategies to enhance para-selectivity often involve leveraging steric hindrance. Although the ortho (C5) and para (C6) positions are both electronically activated, the ortho position is sterically more hindered due to its proximity to the fused saturated ring. By using bulkier catalyst systems or specific solvents, the approach of the electrophile to the ortho position can be disfavored, thereby increasing the proportion of the para product. nih.gov Computational methods can also be employed to predict the regioselectivity of electrophilic aromatic substitutions, providing theoretical guidance for experimental design. rsc.orgresearchgate.net

Indirect Synthetic Routes to 6-Bromo-1,2,3,4-tetrahydronaphthalene

Indirect synthetic routes avoid the regioselectivity problems associated with the direct bromination of tetralin. These multi-step pathways often involve constructing the molecule from a precursor that already contains the bromine atom at the correct position or has a functional group that can be readily converted to bromine.

One common indirect strategy begins with the nitration of tetralin. Electrophilic nitration also produces a mixture of ortho and para isomers (5-nitro and 6-nitro-1,2,3,4-tetrahydronaphthalene). However, these isomers are often more easily separated than their bromo-counterparts. Once the pure 6-nitro-1,2,3,4-tetrahydronaphthalene (B102391) is isolated, the nitro group can be reduced to an amino group, forming 6-amino-1,2,3,4-tetrahydronaphthalene. This amine can then be converted to the target 6-bromo derivative via the Sandmeyer reaction, which involves diazotization of the amine with nitrous acid followed by treatment with a copper(I) bromide salt.

Another potential indirect route involves the partial hydrogenation of a pre-brominated naphthalene (B1677914), such as 2-bromonaphthalene. Catalytic hydrogenation can selectively reduce one of the rings of the naphthalene system to yield the tetralin structure. However, controlling the selectivity of the hydrogenation to avoid over-reduction to a decalin system or reduction of the wrong ring requires careful selection of catalysts and reaction conditions.

Synthesis from Substituted Naphthalenes via Reduction and Bromination Sequences

The synthesis of the 1,2,3,4-tetrahydronaphthalene (tetralin) core from naphthalene precursors is a foundational step. This transformation is typically achieved through reduction of one of the aromatic rings, followed by functionalization, such as bromination, to yield the desired product.

The Birch reduction is a powerful method for the partial reduction of aromatic rings, providing access to dihydro- and tetrahydro-naphthalene derivatives. researchgate.netstackexchange.com The reaction typically involves an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source, such as an alcohol. researchgate.net The outcome of the reduction of naphthalene is highly dependent on the reaction conditions, representing a classic case of kinetic versus thermodynamic control. stackexchange.com

Under kinetically controlled conditions, typically at lower temperatures, the reduction of naphthalene yields 1,4-dihydronaphthalene (B28168) as the primary product. stackexchange.com The mechanism involves the stepwise addition of two electrons from the alkali metal and two protons from the alcohol. stackexchange.com However, to achieve the fully saturated aliphatic ring of the tetralin skeleton, thermodynamic conditions are required. By conducting the reaction at higher temperatures (reflux), the initially formed 1,4-dihydronaphthalene can isomerize in the presence of a base (formed in situ) to the more thermodynamically stable conjugated 1,2-dihydronaphthalene. stackexchange.com This conjugated intermediate is susceptible to further reduction under the reaction conditions, ultimately yielding 1,2,3,4-tetrahydronaphthalene (tetralin). stackexchange.com

Variations on the classic Birch reduction have been developed. For instance, the potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) (THF) serves as an effective reducing agent for disubstituted naphthalenes, offering an alternative to the traditional metal-ammonia system. huji.ac.il One-pot procedures have also been reported where naphthalene is first converted to 1,4-dihydronaphthalene and then, by refluxing for an extended period, is converted quantitatively to tetralin. researchgate.net

| Starting Material | Reagents & Conditions | Key Intermediate | Final Product | Control Type | Reference |

|---|---|---|---|---|---|

| Naphthalene | Na, tert-butyl alcohol, THF, room temp. | 1,4-Dihydronaphthalene | 1,4-Dihydronaphthalene | Kinetic | researchgate.net |

| Naphthalene | Na, tert-butyl alcohol, THF, reflux | 1,2-Dihydronaphthalene | 1,2,3,4-Tetrahydronaphthalene | Thermodynamic | stackexchange.com |

| 1,4-Dimethylnaphthalene | C₈K, THF, 0 °C | Not specified | 1,4-Dimethyl-5,8-dihydronaphthalene | Kinetic | huji.ac.il |

Derivatization of Pre-functionalized Tetralin Skeletons

Once the tetralin scaffold is synthesized, the introduction of a bromine atom at the C-6 position is required to form the target compound. This is typically achieved through electrophilic substitution on the aromatic ring or, in some cases, through halogen exchange reactions.

Electrophilic aromatic substitution is the most direct method for brominating the tetralin core. The reaction involves treating tetralin with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.orgyoutube.com The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring of tetralin. youtube.com The saturated alkyl portion of the tetralin molecule acts as an electron-donating group, directing the incoming electrophile to the ortho and para positions. The C-6 position is sterically accessible and electronically activated, making it a primary site for bromination. The mechanism proceeds via a positively charged carbocation intermediate, known as an arenium ion, which is stabilized by resonance before losing a proton to restore aromaticity and yield 6-bromotetralin. libretexts.org High-temperature bromination of tetralin can also lead to benzylic bromination as a side reaction. cardiff.ac.uk

Another powerful strategy for derivatization is the metal-halogen exchange reaction. wikipedia.org This method is particularly useful for preparing organometallic intermediates from organic halides, which can then be reacted with various electrophiles. For instance, if a tetralin derivative bearing an iodine or a different bromine atom at a specific position were available, it could be treated with an organolithium reagent like n-butyllithium. wikipedia.org This would exchange the halogen for a lithium atom, creating a highly reactive nucleophilic site on the aromatic ring. While not a direct method for introducing bromine, this principle is fundamental for the synthesis of complex functionalized derivatives. For example, a borylated tetralin could be converted to a brominated derivative using CuBr₂. nih.gov

| Method | Substrate | Reagents | Product | Description | Reference |

|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Tetralin | Br₂, FeBr₃ (catalyst) | This compound | Direct bromination of the aromatic ring, directed by the alkyl substituent. | libretexts.orgyoutube.com |

| Halogenation/Dehydrobromination | Tetralin | Br₂, high temperature | 1,4-Dibromonaphthalene (after dehydrobromination) | Initial bromination can occur at benzylic positions, leading to different final products upon further reaction. | cardiff.ac.uk |

| Sandmeyer-type Reaction | 6-Amino-1-tetralone | 1. HBr, NaNO₂; 2. CuBr | 6-Bromo-1-tetralone | Conversion of an amino group to a bromine atom via a diazonium salt intermediate. | chemicalbook.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of 6-bromotetralin derivatives, where chirality is introduced into the saturated ring, requires advanced asymmetric strategies. These methods utilize chiral molecules or catalysts to control the three-dimensional arrangement of atoms during the reaction.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. researchgate.net This strategy is widely applied in asymmetric alkylations, aldol (B89426) reactions, and Michael additions. researchgate.netspringerprofessional.de

For the synthesis of a chiral tetralin derivative, one could envision attaching a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, to a precursor molecule. wikipedia.orgspringerprofessional.de For example, a functional group on the aliphatic ring of a tetralone could be derivatized with the auxiliary. The steric and electronic properties of the auxiliary would then direct the approach of a reagent to one face of the molecule over the other, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched functionalized tetralin. Sulfur-based chiral auxiliaries derived from amino acids have also proven to be highly effective in controlling stereochemistry in various transformations. scielo.org.mx

| Chiral Auxiliary Type | Example | Typical Application | Key Feature | Reference |

|---|---|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Asymmetric Aldol Reactions, Alkylations | Forms a chiral enolate that directs electrophilic attack. | wikipedia.orgspringerprofessional.de |

| Sulfonamides | Camphorsultam | Asymmetric Diels-Alder, Michael Additions | Provides high diastereoselectivity due to its rigid camphor (B46023) backbone. | wikipedia.org |

| Sulfinamides | Ellman's Auxiliary (tert-Butanesulfinamide) | Asymmetric synthesis of chiral amines. | Reacts with aldehydes/ketones to form chiral N-sulfinyl imines that undergo diastereoselective addition. | researchgate.net |

| Binaphthols | BINOL | Asymmetric reductions and C-C bond formations. | Used as a chiral ligand for metal catalysts or as a direct auxiliary. | wikipedia.org |

Enantioselective catalysis offers a more atom-economical alternative to the use of chiral auxiliaries. In this approach, a substoichiometric amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. These methods are at the forefront of modern organic synthesis.

The synthesis of functionalized chiral tetralins can be achieved through various catalytic asymmetric reactions. For instance, N-heterocyclic carbene (NHC) catalysis has been employed in cascade reactions to construct tetra-substituted tetralines bearing four contiguous stereocenters with high enantioselectivity. rsc.org Another powerful strategy is the biomimetic asymmetric reduction of functionalized quinolines to yield chiral tetrahydroquinolines, which are structurally analogous to tetralins. dicp.ac.cn This approach uses a chiral NAD(P)H model that can be regenerated in situ, mimicking biological reductive processes. dicp.ac.cn

Furthermore, transition metal catalysis, particularly with ruthenium, rhodium, or iridium complexes bearing chiral ligands, is a cornerstone of asymmetric synthesis. dicp.ac.cnnih.gov Tandem reactions, such as a catalytic asymmetric hydrogenation followed by an intramolecular cyclization, can efficiently build complex chiral cyclic structures in a single pot. nih.gov These methodologies could be adapted to create chiral centers on the aliphatic ring of the tetralin system during or after its formation, providing a direct route to enantiopure functionalized derivatives.

| Catalytic Approach | Catalyst System Example | Transformation | Relevance to Tetralins | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru- or Rh-complex with chiral phosphine (B1218219) ligands | Reduction of a C=C or C=O double bond | Can create chiral centers in the aliphatic ring of a tetralone or dihydronaphthalene precursor. | dicp.ac.cnnih.gov |

| NHC-Catalyzed Cascade | Chiral N-Heterocyclic Carbene | Michael-Michael-Lactonization sequence | Direct synthesis of highly functionalized, tetra-substituted chiral tetralines. | rsc.org |

| Biomimetic Reduction | Chiral NAD(P)H model with a transfer catalyst | Asymmetric reduction of C=N bonds | Applicable to the synthesis of related chiral heterocycles (tetrahydroquinolines), demonstrating a powerful reduction strategy. | dicp.ac.cn |

| Asymmetric Ring-Opening Metathesis/Cross-Metathesis (AROM/CM) | Chiral Ru-iodide complex | Synthesis of functionalized tetrahydropyrans | Demonstrates the power of chiral Ru-catalysts in building enantiopure six-membered rings. | nih.gov |

Advanced Synthetic Techniques and Catalyst Systems

Metal-catalyzed Reactions for Bromine Incorporation or Functionalization

Metal catalysts play a pivotal role in the synthesis and derivatization of this compound. They offer pathways to high regioselectivity for bromine incorporation and provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the creation of a diverse library of functionalized tetralin-based structures.

Bromine Incorporation

Direct electrophilic bromination of the 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold can lead to a mixture of isomers, making the selective synthesis of the 6-bromo derivative challenging. Advanced catalytic methods aim to overcome this by directing the substitution to the desired position.

A more established, albeit indirect, metal-mediated route to this compound involves the Sandmeyer reaction, which utilizes a copper salt. This multi-step synthesis often starts from 6-amino-1-tetralone. The amino group is first converted to a diazonium salt, which is then substituted with bromine using copper(I) bromide (CuBr) as the catalyst to yield 6-bromo-1-tetralone. chemicalbook.com The final step involves the reduction of the ketone functional group to furnish the target compound, this compound.

Functionalization of the C-Br Bond

The bromine atom of this compound serves as a versatile handle for introducing a wide array of functional groups through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds, allowing for the synthesis of N-arylated derivatives of tetralin. wikipedia.orglibretexts.org The reaction couples the aryl bromide (this compound) with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and specialized phosphine ligands (e.g., BINAP, tBuBrettPhos) have been developed to facilitate this transformation with a broad range of amine substrates. wikipedia.orgchemspider.comnih.gov

Suzuki-Miyaura Coupling: To form new carbon-carbon (C-C) bonds, the Suzuki-Miyaura coupling is widely employed. libretexts.org This reaction couples this compound with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgfishersci.co.uk The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. fishersci.co.uk The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the boronic acid (which is activated by the base), and reductive elimination to form the C-C bond. libretexts.org This allows for the synthesis of biaryl compounds or the introduction of vinyl and alkyl groups at the 6-position of the tetralin core.

The table below summarizes these key metal-catalyzed reactions.

| Reaction Type | Objective | Catalyst System (Example) | Reactants | Product Derivative |

| Sandmeyer Reaction | Bromine Incorporation | Copper(I) Bromide (CuBr) | 6-Amino-1-tetralone (precursor) | 6-Bromo-1-tetralone |

| Buchwald-Hartwig Amination | C-N Bond Formation | Pd₂(dba)₃ / BINAP | This compound, Amine, Base | 6-Amino-1,2,3,4-tetrahydronaphthalene derivative |

| Suzuki-Miyaura Coupling | C-C Bond Formation | Pd(PPh₃)₄ / Base | This compound, Boronic Acid | 6-Aryl- or 6-Vinyl-1,2,3,4-tetrahydronaphthalene (B8198037) |

Flow Chemistry and Continuous Processing for Efficient Production

While the aforementioned metal-catalyzed reactions are highly effective, performing them in traditional batch reactors can present challenges related to scalability, safety (e.g., managing exotherms), and process control. Flow chemistry, or continuous processing, offers a modern solution to these issues, enabling more efficient, safer, and scalable production. youtube.com

In a continuous flow setup, reagents are continuously pumped through a network of tubes and reactors. The small reactor volume leads to superior heat and mass transfer compared to batch processing. This precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields, improved selectivity, and reduced byproduct formation.

Although specific literature detailing the end-to-end continuous flow synthesis of this compound is scarce, the principles can be readily applied. A hypothetical continuous process could involve two main stages:

Continuous Bromination: A solution of tetralin in a suitable solvent and a brominating agent could be continuously pumped and mixed before entering a heated reactor. This reactor could be a packed-bed reactor filled with a solid-supported catalyst to facilitate regioselective bromination. The product stream would then be purified in-line before proceeding to the next step.

Continuous Functionalization: The purified stream of this compound could then be mixed with the reagents for a cross-coupling reaction (e.g., a boronic acid, base, and a soluble palladium catalyst for a Suzuki coupling). This mixture would pass through a second heated reactor coil to achieve the desired conversion. Alternatively, a packed-bed reactor containing a heterogeneous palladium catalyst could be used, simplifying catalyst removal and recycling. Specialized equipment such as high-pressure liquid chromatography (HPLC) pumps for reagent delivery, mass flow controllers for gaseous reagents, and back-pressure regulators to maintain high pressure and temperature are standard in such setups. youtube.comresearchgate.net

The table below outlines a hypothetical continuous flow process for the synthesis and functionalization of this compound.

| Process Step | Reactor Type | Key Parameters | Advantages |

| Step 1: Bromination | Packed-Bed Reactor (PBR) | Temperature, Flow Rate, Catalyst Bed Volume | Enhanced safety, controlled regioselectivity, potential for catalyst reuse. |

| Step 2: Functionalization | Heated Coil Reactor or PBR | Residence Time, Temperature, Catalyst Loading | High throughput, rapid optimization, simplified purification (with heterogeneous catalyst). |

This approach allows for a seamless, automated production line from simple starting materials to complex functionalized derivatives, representing a significant advancement in the efficient manufacturing of these valuable chemical compounds.

Reactivity and Transformational Chemistry of 6 Bromo 1,2,3,4 Tetrahydronaphthalene

Cross-Coupling Reactions at the C-Br Bond

The C(sp²)–Br bond in 6-bromo-1,2,3,4-tetrahydronaphthalene is susceptible to oxidative addition by low-valent transition metal complexes, typically those of palladium, which initiates the catalytic cycles of numerous cross-coupling reactions. The reactivity of this aryl bromide is generally intermediate between that of more reactive aryl iodides and less reactive aryl chlorides. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.org This reaction is highly valued for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts. oiccpress.com For this compound, this reaction provides a direct route to 6-aryl- or 6-vinyl-1,2,3,4-tetrahydronaphthalene (B8198037) derivatives.

The success of the Suzuki-Miyaura coupling hinges on the choice of the palladium catalyst and its associated ligands. The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) center, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Ligand design plays a crucial role in optimizing this cycle. Electron-rich and sterically bulky phosphine (B1218219) ligands are known to enhance catalyst performance. Electron-donating ligands facilitate the rate-determining oxidative addition step, while their bulkiness promotes the final reductive elimination. rsc.org A variety of catalyst systems have been developed that are effective for the coupling of aryl bromides and would be applicable to this compound.

Modern advancements include the development of highly active and air-stable palladacycle precatalysts, which are efficient even at low catalyst loadings. oiccpress.com Furthermore, specialized ligands like N-heterocyclic carbenes (NHCs) and biphenyl-based phosphines (e.g., SPhos, XPhos) have shown exceptional activity for coupling challenging substrates. organic-chemistry.org For industrial applications and green chemistry initiatives, reactions in aqueous media, often facilitated by phase-transfer catalysts, have been developed to couple aryl chlorides at parts-per-million (ppm) levels of palladium, a technology that is also applicable to more reactive aryl bromides. rsc.orgnih.gov

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature | Key Features |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 80 °C | Effective for a wide range of aryl bromides. organic-chemistry.org |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | High activity for sterically hindered substrates. |

| [Pd(allyl)Cl]₂ | Buchwald-type phosphines | K₂CO₃ | t-Amyl alcohol | 110 °C | Broad applicability for aryl halides. |

| Palladacycle Complex | None (pre-activated) | K₂CO₃ | Methanol | 65 °C (Microwave) | Air and moisture stable; efficient under microwave irradiation. oiccpress.com |

The Suzuki-Miyaura coupling of this compound is expected to be compatible with a wide array of organoboron reagents. This includes:

Arylboronic acids: Both electron-rich and electron-poor arylboronic acids are generally effective coupling partners, enabling the synthesis of diverse 6-biaryl-tetralin structures. nih.gov

Heteroarylboronic acids: Boronic acids based on pyridine, thiophene, and other heterocycles can be coupled, providing access to medicinally relevant scaffolds. nih.gov

Alkenylboronic acids and esters: These reagents allow for the formation of 6-vinyl-1,2,3,4-tetrahydronaphthalene derivatives.

Potassium Alkenyl- and Aryltrifluoroborates: These reagents are air- and moisture-stable alternatives to boronic acids and often provide excellent yields. organic-chemistry.org

Limitations of the reaction can arise from sterically hindered coupling partners, which may require more active catalyst systems or higher temperatures. Additionally, while generally robust, the reaction's basic conditions can be incompatible with certain sensitive functional groups on the coupling partner, although the use of milder bases like potassium fluoride (B91410) (KF) can sometimes circumvent this issue. organic-chemistry.org

The Negishi coupling provides another efficient pathway for C-C bond formation by reacting an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by either palladium or nickel complexes. A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which are more nucleophilic than their organoboron or organotin counterparts, often leading to faster reactions and the ability to couple a wider range of carbon centers, including sp³-hybridized alkyl groups. wikipedia.org

For this compound, a Negishi coupling would involve its reaction with an organozinc halide (R-ZnX). The organozinc reagent is typically prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt like ZnCl₂ or ZnBr₂. The reaction demonstrates broad scope and high functional group tolerance. wikipedia.org

Table 2: General Conditions for Negishi Coupling of Aryl Bromides

| Catalyst | Ligand | Organometallic Reagent | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Aryl- or Alkyl-Zinc Halide | THF, Dioxane | Room Temp. to 80 °C |

| Pd₂(dba)₃ | SPhos | Aryl- or Alkyl-Zinc Halide | THF | Room Temp. |

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is traditionally co-catalyzed by palladium and copper(I) salts in the presence of an amine base, such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. organic-chemistry.org This transformation would allow for the direct synthesis of 6-alkynyl-1,2,3,4-tetrahydronaphthalenes from this compound.

The relative reactivity of aryl halides in the Sonogashira reaction follows the order I > Br > OTf > Cl, placing aryl bromides like the target compound in a favorable position for coupling under relatively mild conditions. wikipedia.orglibretexts.org The reaction can be performed with a variety of terminal alkynes, including those bearing silyl (B83357) protecting groups (e.g., trimethylsilylacetylene), which can be subsequently removed to reveal the terminal alkyne. youtube.com Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Alkyne Partner | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Et₃N / Piperidine | THF or DMF | Room Temp. to 70 °C |

| Pd(OAc)₂ / PPh₃ / CuI | Trimethylsilylacetylene | Et₃N | DMF | 60 °C |

| Pd(PPh₃)₄ / CuI | Phenylacetylene | i-Pr₂NH | Toluene | 50 °C |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, reacting an aryl halide with a primary or secondary amine in the presence of a stoichiometric amount of a strong base. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthesis, largely replacing harsher classical methods for preparing arylamines. For this compound, this reaction enables the synthesis of a wide range of 6-amino-1,2,3,4-tetrahydronaphthalene derivatives.

The development of this reaction has seen several generations of catalyst systems, with increasingly sophisticated and bulky electron-rich phosphine ligands (e.g., BINAP, Josiphos, Buchwald-type biaryl phosphines like XPhos and RuPhos) that allow for the coupling of a vast range of amines and aryl halides under mild conditions. wikipedia.orgnih.gov The choice of base (commonly NaOt-Bu, LiHMDS, or K₂CO₃/Cs₂CO₃) is critical and depends on the specific substrates and catalyst system used. libretexts.orgnih.gov The reaction can be used to install primary amines (using ammonia (B1221849) or ammonia equivalents), secondary amines, and various heterocyclic amines onto the tetrahydronaphthalene core. organic-chemistry.org

Table 4: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Pd Precursor | Ligand | Base | Amine Partner | Solvent | Temperature |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Primary/Secondary Alkyl or Aryl Amine | Toluene | 80-110 °C |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Morpholine | t-BuOH | 100 °C |

| [Pd(allyl)Cl]₂ | RuPhos | LiHMDS | Aniline (B41778) | 1,4-Dioxane | Room Temp. to 80 °C |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the more common palladium-catalyzed Suzuki and Heck reactions, the bromine substituent of this compound serves as an effective handle for various other transition metal-catalyzed cross-coupling reactions. A notable example is the Nickel-catalyzed Kumada cross-coupling, which forms carbon-carbon bonds by reacting an organo-magnesium reagent (Grignard reagent) with an organic halide.

The Kumada coupling is particularly valuable for creating sterically hindered C(sp²)-C(sp³) bonds. For instance, aryl bromides can be coupled with tertiary alkyl Grignard reagents using a nickel catalyst, often supported by N-heterocyclic carbene (NHC) ligands, to construct molecules with aryl-substituted quaternary carbon centers. nih.govacs.org These reactions are generally robust and are not highly sensitive to the electronic properties of the aryl bromide, making them suitable for substrates like this compound. acs.orgorganic-chemistry.org The process is efficient for a wide range of electrophiles, including both electron-rich and electron-deficient aryl bromides. organic-chemistry.orgrhhz.net

A typical reaction setup involves treating the aryl bromide with a tertiary alkyl Grignard reagent, such as tert-butylmagnesium chloride, in the presence of a nickel(II) chloride catalyst. The reaction proceeds efficiently, often with minimal side products from isomerization. nih.gov

Table 1: Example Conditions for Ni-Catalyzed Kumada Coupling of an Aryl Bromide

| Component | Role | Example | Reference |

|---|---|---|---|

| Aryl Halide | Electrophile | This compound | - |

| Grignard Reagent | Nucleophile | tert-Butylmagnesium chloride | nih.gov |

| Catalyst | Cross-coupling mediator | NiCl₂ (often with a ligand like IPr) | nih.gov |

| Solvent | Reaction Medium | THF / Dioxane | nih.gov |

| Temperature | Reaction Condition | -10 °C to room temperature | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor. The reaction generally proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, typically fast step, the leaving group is eliminated, restoring the aromaticity of the ring.

Displacement of Bromine with Various Nucleophiles

Direct displacement of the bromine atom in this compound by common nucleophiles (such as amines, alkoxides, or thiolates) via a direct SNAr mechanism is generally not feasible under standard conditions. The SNAr mechanism requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate Meisenheimer complex. The tetralin system, being an alkyl-substituted benzene (B151609) ring, is electron-rich and lacks the necessary activation for this pathway.

Therefore, to achieve the substitution of bromine with nucleophiles like amines, alternative, catalyzed methods are employed. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orglibretexts.org This reaction couples aryl halides with amines and is tolerant of a wide range of functional groups. wikipedia.orgorganic-chemistry.org Similarly, the Ullmann condensation uses a copper catalyst, often at higher temperatures, to form C-N, C-O, or C-S bonds by reacting an aryl halide with an amine, alcohol, or thiol, respectively. wikipedia.orgorganic-chemistry.org These methods bypass the need for an activated aromatic ring required for the SNAr mechanism.

Influence of Substituents on SNAr Reactivity

The rate and viability of an SNAr reaction are critically dependent on the substituents present on the aromatic ring.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups strongly activate the ring for SNAr, especially when located at the ortho or para positions relative to the leaving group. They stabilize the negatively charged Meisenheimer complex through resonance or inductive effects, lowering the activation energy of the first, rate-determining step.

Electron-Donating Groups (EDGs): Substituents like alkyl groups (-R) or alkoxy groups (-OR) deactivate the ring. They destabilize the anionic intermediate by increasing the electron density on the ring, making nucleophilic attack less favorable.

This compound possesses a fused, saturated aliphatic ring, which acts as an electron-donating alkyl substituent on the benzene ring. This inherent electronic property destabilizes the potential Meisenheimer intermediate, thus rendering the molecule unreactive toward traditional SNAr reactions.

Table 2: Influence of Substituents on SNAr Reactivity

| Substituent Type | Example Group | Effect on Ring | Impact on SNAr Rate | Relevance to this compound |

|---|---|---|---|---|

| Strongly Activating (EWG) | -NO₂ | Electron-withdrawing | Greatly Increases | Not present; illustrates requirement for reactivity. |

| Moderately Activating (EWG) | -C≡N, -C(O)R | Electron-withdrawing | Increases | Not present. |

| Deactivating (EDG) | -R (Alkyl), -OR | Electron-donating | Decreases / Prevents | The fused alkyl ring is an EDG, deactivating the system. |

Metalation Reactions and Subsequent Electrophilic Quenching

Metalation, specifically through halogen-metal exchange, is a powerful strategy for converting the relatively unreactive C-Br bond of this compound into a highly nucleophilic carbon-metal bond. This intermediate can then be "quenched" with a wide variety of electrophiles to introduce new functional groups.

Lithiation with Organolithium Reagents (e.g., n-Butyl Lithium)

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), results in a rapid halogen-metal exchange reaction. This reaction is typically performed under anhydrous conditions in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at very low temperatures (e.g., -78 °C) to prevent side reactions.

The reaction proceeds to replace the bromine atom with lithium, forming the highly reactive organolithium intermediate, 6-lithio-1,2,3,4-tetrahydronaphthalene. This species is a potent nucleophile and a strong base. It can be trapped by adding an appropriate electrophile to the reaction mixture, allowing for the synthesis of a diverse array of derivatives. For example, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively.

Formation of Grignard Reagents for Further Functionalization

An alternative and widely used metalation technique is the formation of a Grignard reagent. This is achieved by reacting this compound with magnesium metal turnings in an anhydrous ether solvent, such as THF or diethyl ether. A small crystal of iodine is often used to activate the magnesium surface.

The resulting organomagnesium halide, 6-(bromomagnesio)-1,2,3,4-tetrahydronaphthalene, is a versatile Grignard reagent. While less basic and reactive than its organolithium counterpart, it is a powerful nucleophile used extensively in organic synthesis for forming new carbon-carbon bonds. It readily reacts with a variety of electrophiles.

Table 3: Functionalization via Grignard Reagent from this compound

| Electrophile | Intermediate Product | Final Product after Acidic Workup | Reference |

|---|---|---|---|

| Carbon Dioxide (CO₂) | Magnesium carboxylate salt | 6-Carboxy-1,2,3,4-tetrahydronaphthalene | nih.gov |

| Formaldehyde (CH₂O) | Magnesium alkoxide | (1,2,3,4-Tetrahydronaphthalen-6-yl)methanol | - |

| Aldehyde (R-CHO) | Magnesium alkoxide | Secondary Alcohol | - |

| Ketone (R-C(O)-R') | Magnesium alkoxide | Tertiary Alcohol | - |

Compound Index

Carboxylation and Other Electrophilic Additions

The aromatic ring of this compound is susceptible to electrophilic substitution. The outcome of such reactions is dictated by the directing effects of the existing substituents. The bromine atom is a deactivating, ortho-, para-director, while the fused alkyl ring (the 'tetralin' part) acts as a moderately activating ortho-, para-director. In this case, the positions are C5 and C7 (ortho to the alkyl group) and C8 (para to the alkyl group is blocked). Electrophilic attack is most likely to occur at the C7 position, which is ortho to the activating alkyl group and meta to the deactivating bromo group.

A primary example of electrophilic aromatic substitution is the Friedel-Crafts acylation. nih.gov This reaction typically employs an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group onto the aromatic ring. nih.govyoutube.com For this compound, acylation is predicted to yield the 7-acyl derivative as the major product.

While electrophilic substitution on the aromatic ring is common, the aliphatic ring can also undergo reactions. The existence of this compound-2-carboxylic acid demonstrates that functionalization, such as carboxylation, can occur on the saturated portion of the molecule, although specific synthetic methodologies for this direct transformation are not widely documented in general literature.

Table 1: Predicted Major Product in Friedel-Crafts Acylation

| Reactant | Reagents | Predicted Major Product |

| This compound | Acetyl chloride (CH₃COCl), AlCl₃ | 7-Acetyl-6-bromo-1,2,3,4-tetrahydronaphthalene |

Radical Reactions Involving the Bromine Moiety

The carbon-bromine bond in this compound is a key site for a variety of transformations, including those that proceed through radical or organometallic intermediates. These reactions are fundamental for creating new carbon-carbon or carbon-heteroatom bonds.

Generation of Aryl Radicals and their Synthetic Applications

While direct homolytic cleavage of the C-Br bond to form an aryl radical requires significant energy (e.g., photolysis), the bromine moiety serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions, while often proceeding through oxidative addition and reductive elimination cycles with organometallic intermediates, are the primary methods for the synthetic application of the aryl bromide group and are central to its transformational chemistry. wikipedia.orgrsc.org

The Heck reaction is a palladium-catalyzed method for coupling aryl halides with alkenes. organic-chemistry.orglibretexts.org In this process, this compound can be reacted with various alkenes in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C6 position, yielding a substituted tetralin. organic-chemistry.org

The Ullmann reaction traditionally involves the copper-promoted coupling of two aryl halide molecules to form a biaryl compound. wikipedia.orgorganic-chemistry.org Applying this to this compound would lead to the formation of 6,6'-bi(1,2,3,4-tetrahydronaphthalene). Modern variations of this reaction have expanded its scope and improved reaction conditions. organic-chemistry.org

Table 2: Key Cross-Coupling Reactions and Products

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

| Heck Reaction | This compound, Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 6-Vinyl-1,2,3,4-tetrahydronaphthalene derivative |

| Ullmann Coupling | This compound | Copper (Cu) powder, high temperature | 6,6'-Bi(1,2,3,4-tetrahydronaphthalene) |

Oxidative and Reductive Transformations

The this compound molecule can undergo both oxidation of the alicyclic ring and reduction of the aryl bromide bond.

Oxidative Aromatization to Naphthalene (B1677914) Derivatives

The tetralin core can be dehydrogenated to form the corresponding aromatic naphthalene system. This oxidative aromatization transforms this compound into 2-bromonaphthalene. This reaction is typically performed at elevated temperatures over a catalyst. Studies on the dehydrogenation of tetralin itself have shown that catalysts like NiMo/Al₂O₃ and CoMo/Al₂O₃ are effective. mdpi.com The process is an endothermic reaction, and increasing the temperature generally favors the formation of the naphthalene product. mdpi.com This transformation is significant as it provides a synthetic route from a tetralin scaffold to a naphthalene scaffold while preserving the bromine substituent for further functionalization.

Table 3: Catalytic Dehydrogenation Conditions

| Reactant | Catalyst System | Temperature Range | Product |

| This compound | NiMo/Al₂O₃ or CoMo/Al₂O₃ | 300-400 °C | 2-Bromonaphthalene |

Reduction of the Aryl Bromide Bond

The carbon-bromine bond can be selectively removed through reduction, a process known as hydrodehalogenation. This converts this compound into 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). A common method for this transformation is catalytic hydrogenation, using hydrogen gas with a palladium catalyst, often supported on carbon (Pd/C).

Alternatively, chemical reduction methods can be employed. For instance, proto-debromination of polybrominated naphthalenes has been successfully achieved using organolithium reagents like n-butyllithium (BuLi) at low temperatures, followed by quenching with a proton source. cardiff.ac.uk This method could be applied to selectively remove the bromine atom from the 6-position of the tetralin ring.

Mechanistic Studies and Computational Chemistry of 6 Bromo 1,2,3,4 Tetrahydronaphthalene Reactions

Reaction Mechanism Elucidation

Elucidating the precise reaction mechanisms involved in the synthesis and transformation of 6-bromo-1,2,3,4-tetrahydronaphthalene is fundamental to controlling reaction outcomes. This involves examining the pathways, studying reaction kinetics, and identifying transient species like intermediates and transition states.

The synthesis of brominated tetralin derivatives can proceed through different mechanistic pathways depending on the reaction conditions. The formation of this compound specifically occurs via electrophilic aromatic substitution, while other isomers are formed through free-radical pathways.

Electrophilic Aromatic Substitution (EAS): The introduction of a bromine atom at the C-6 position of the 1,2,3,4-tetrahydronaphthalene (B1681288) ring is a classic example of an electrophilic aromatic substitution reaction. In this mechanism, bromine (Br₂), activated by a Lewis acid catalyst such as iron(III) bromide (FeBr₃), generates a potent electrophile. The π-electrons of the aromatic ring attack the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the aromatic ring. The aromaticity is subsequently restored by the loss of a proton (H⁺) from the C-6 position, yielding the final product, this compound.

Free-Radical Bromination: Under conditions involving UV light or a radical initiator, the bromination of tetralin can occur at the benzylic positions (C-1 and C-4), which are activated by the adjacent aromatic ring. This reaction proceeds via a free-radical chain mechanism. byjus.com The process is initiated by the homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•). byjus.com In the propagation step, a bromine radical abstracts a benzylic hydrogen atom from tetralin to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This radical then reacts with another molecule of Br₂ to form a brominated product (e.g., 1-bromo-1,2,3,4-tetrahydronaphthalene) and a new bromine radical, which continues the chain. byjus.com This pathway does not lead to the 6-bromo isomer but is a key reaction of the tetralin scaffold. The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS), is a well-known method for achieving such specific benzylic brominations. wikipedia.org

Subsequent Transformations: Brominated tetralins can undergo further reactions. For instance, high-temperature or photolytic bromination can lead to polybrominated products like 1,1,4,4-tetrabromo-1,2,3,4-tetrahydronaphthalene. researchgate.netcardiff.ac.uk These compounds can subsequently undergo double dehydrobromination to yield aromatic products like 1,4-dibromonaphthalene. researchgate.netcardiff.ac.uk

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by identifying the rate-determining step. libretexts.org It involves comparing the reaction rates of a substrate with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). libretexts.orgyoutube.com

A primary KIE, where the rate change is observed upon isotopic substitution at the site of bond cleavage, is particularly informative. libretexts.org For the bromination of tetralin, KIE studies can differentiate between potential mechanisms:

Electrophilic Aromatic Substitution: In the typical EAS mechanism for producing this compound, the rate-determining step is the initial attack of the electrophile to form the arenium ion. The C-H bond at the C-6 position is broken in a subsequent, faster step. Therefore, substituting the hydrogen at C-6 with deuterium (B1214612) would result in a negligible or very small KIE (kH/kD ≈ 1).

Free-Radical Bromination: For the formation of benzylic bromides, the rate-determining step is the abstraction of a benzylic hydrogen by a bromine radical. pharmacy180.com Breaking the C-H bond is central to this step. Consequently, replacing a benzylic hydrogen with deuterium would lead to a significant primary KIE (typically kH/kD > 2), as the C-D bond is stronger and requires more energy to break. libretexts.orgpharmacy180.com Studies on similar benzylic brominations, such as that of toluene, have shown significant primary KIE values, supporting this mechanism. pharmacy180.com

Table 1: Illustrative Kinetic Isotope Effect Data for Tetralin Bromination Pathways

| Reaction Pathway | Position of Deuteration | Expected kH/kD | Implication for Rate-Determining Step |

|---|---|---|---|

| Electrophilic Substitution | C-6 | ~ 1 | C-H bond breaking is not rate-determining |

| Free-Radical Substitution | C-1 or C-4 (Benzylic) | > 2 | C-H bond breaking is rate-determining |

A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve the formation of one or more reaction intermediates. fiveable.meyoutube.com Intermediates are transient, sometimes isolable species that exist in a local energy minimum along the reaction coordinate, whereas transition states are highly unstable, non-isolable species at a local energy maximum. fiveable.meyoutube.comyoutube.com

Intermediates:

Arenium Ion (Sigma Complex): In the electrophilic bromination to form the 6-bromo isomer, the key intermediate is the arenium ion. This carbocation is stabilized by resonance, with the positive charge delocalized over the ortho and para positions relative to the point of attack.

Benzylic Radical: For free-radical bromination at the C-1 or C-4 positions, the critical intermediate is a benzylic radical. This radical is stabilized by the delocalization of the unpaired electron into the adjacent aromatic π-system.

Bromonium Ion: In the addition of bromine across a double bond (not directly applicable to forming this compound but relevant to alkene chemistry), a cyclic bromonium ion intermediate is formed. fiveable.meyoutube.com

Transition States:

Computational Chemistry Approaches

Computational chemistry provides powerful methodologies for exploring the structural, electronic, and energetic details of molecules and reaction pathways that are often difficult to study experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties.

For this compound and its reactions, DFT calculations can:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the reactant, intermediates, transition states, and product.

Calculate Electronic Properties: Map the electron density distribution to identify nucleophilic and electrophilic sites. The energies of frontier molecular orbitals (HOMO and LUMO) can indicate the molecule's reactivity.

Predict Regioselectivity: By calculating the energies of the different possible intermediates (e.g., arenium ions for substitution at various positions on the aromatic ring), DFT can predict the most likely site of electrophilic attack. The position leading to the most stable intermediate is generally the favored product. Research on related compounds like 1-oxo-1,2,3,4-tetrahydronaphthalene has successfully used quantum chemical methods to substantiate the regioselectivity of bromination. researchgate.net

Table 2: Hypothetical DFT-Calculated Parameters for Predicting Regioselectivity in Tetralin Bromination

| Position of Bromination | Intermediate | Relative Energy of Intermediate (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| C-6 (β-position) | 6-bromo arenium ion | 0 (Reference) | Major Product |

| C-5 (α-position) | 5-bromo arenium ion | +2.5 | Minor Product |

| C-1 (benzylic) | 1-tetralyl radical | (Different Pathway) | Product of radical reaction |

Note: Values are illustrative to demonstrate the concept.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While DFT is excellent for static properties, MD provides insight into the dynamic behavior of systems.

Although specific MD studies on this compound are not prominent in the literature, the methodology can be applied to:

Explore Conformational Space: The tetralin ring is not planar and can adopt different conformations. MD simulations can explore the conformational landscape to identify low-energy conformations of the reactant that may be more amenable to reaction.

Simulate Reaction Environments: By including explicit solvent molecules, MD simulations can model how the solvent influences the reaction pathway, the stability of intermediates, and the energy barriers of transition states.

Predict Reactivity and Binding: MD can be used to simulate the approach and "binding" or interaction of reactants (e.g., tetralin and an electrophile) or the interaction of the substrate with a catalyst. By observing the trajectories and interaction energies, one can gain insights into the initial steps of the reaction and the factors that control reactivity. When combined with quantum mechanics in QM/MM simulations, MD can model the entire reaction dynamic in a complex environment.

Conformational Analysis and Energy Landscapes

The molecular structure of this compound features a fused ring system, combining an aromatic benzene (B151609) ring with a saturated cyclohexane (B81311) ring. The conformational flexibility of this molecule is primarily dictated by the puckering of the non-aromatic, six-membered ring. The tetralin core, similar to cyclohexene, is known to adopt non-planar conformations to alleviate angular and torsional strain.

Computational chemistry, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provides the means to investigate these conformations and their relative energies. memphis.edu For the tetralin ring system, the two most significant low-energy conformations are the half-chair and the twist-boat (or sofa). The energy landscape of this compound is a potential energy surface that maps the energy of the molecule as a function of its geometric parameters, particularly the dihedral angles within the saturated ring.

Quantum chemical calculations are essential for determining the precise energy barriers between these conformers and identifying the most stable structures. memphis.edu These studies involve geometry optimization to find stationary points on the potential energy surface, which correspond to stable conformers and transition states.

Table 1: Theoretical Conformers of the 1,2,3,4-Tetrahydronaphthalene Ring

| Conformer | Key Structural Feature | Qualitative Relative Energy |

| Half-Chair | Four carbons of the saturated ring are coplanar. | Lowest (Most Stable) |

| Twist-Boat | No plane of symmetry in the saturated ring. | Higher (Transition State/Intermediate) |

| Planar | All six carbons of the saturated ring are coplanar. | Highest (Maximum Energy) |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netmdpi.com These models are instrumental in modern drug discovery for predicting the activity of new derivatives and guiding the design of more potent molecules. researchgate.netresearchgate.net

For derivatives of the tetrahydronaphthalene scaffold, QSAR studies have been successfully employed to develop predictive models for various biological activities. A notable example is the development of a QSAR model to predict the antitubercular activity of a series of tetrahydronaphthalene derivatives against Mycobacterium tuberculosis. researchgate.net In such a study, a dataset of compounds is divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

The resulting QSAR models are mathematical equations that link biological activity to calculated molecular descriptors. uran.ua These descriptors can be categorized into several types, including electronic, steric, hydrophobic, and topological. For the antitubercular tetrahydronaphthalene derivatives, the QSAR model revealed that descriptors such as MATS8s (Moran autocorrelation of a topological structure, lag 8, weighted by atomic Sanderson electronegativities), Chi4 (a connectivity index), bcutv8 (a BCUT descriptor), Petitjean number, and the presence of an aniline (B41778) fragment (fr_aniline) were highly influential on the antitubercular activity. researchgate.net

The statistical quality and predictive ability of a QSAR model are assessed using several metrics. A robust model will have a high squared correlation coefficient (R²) for the training set and a high cross-validated squared correlation coefficient (Q²). researchgate.net

Table 2: Statistical Validation of a QSAR Model for Antitubercular Tetrahydronaphthalene Derivatives researchgate.net

| Statistical Parameter | Value | Description |

| R² | 0.8303 | Squared correlation coefficient for the training set. |

| Q²_LOO | 0.7642 | Leave-one-out cross-validated correlation coefficient. |

| CCC_ext | 0.8720 | Concordance Correlation Coefficient for the external test set. |

| Q²-F1 | 0.7190 | External validation metric. |

| Q²-F2 | 0.7067 | External validation metric. |

| Q²-F3 | 0.7938 | External validation metric. |